molecular formula C7H5BClNO2 B1451294 5-Chloro-2-cyanophenylboronic acid CAS No. 1072946-52-1

5-Chloro-2-cyanophenylboronic acid

Cat. No. B1451294
CAS RN: 1072946-52-1
M. Wt: 181.38 g/mol
InChI Key: JXIINQQPEHZQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-cyanophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which also carries a chlorine atom and a cyano group . The average mass of the molecule is 181.384 Da .


Physical And Chemical Properties Analysis

5-Chloro-2-cyanophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 403.1±55.0 °C at 760 mmHg, and a flash point of 197.6±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Suzuki-Miyaura Coupling

5-Chloro-2-cyanophenylboronic acid can be used as a reagent in Suzuki-Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biaryl Amides

This compound can be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . These receptors play a crucial role in the nervous system, and agonists can have potential therapeutic applications.

Synthesis of Kinesin Spindle Protein Inhibitors

5-Chloro-2-cyanophenylboronic acid can be used in the synthesis of kinesin spindle protein inhibitors . These inhibitors can potentially be used in the treatment of cancer, as they interfere with cell division.

GABA α2/3 Agonist Preparation

This compound can be used in the preparation of GABA α2/3 agonists . These agonists can have potential therapeutic applications in the treatment of anxiety, insomnia, and other conditions.

Protodeboronation of Pinacol Boronic Esters

5-Chloro-2-cyanophenylboronic acid can be used in the protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis.

Formal Anti-Markovnikov Hydromethylation of Alkenes

This compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation that can be used in the synthesis of various organic compounds.

Safety and Hazards

5-Chloro-2-cyanophenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

5-Chloro-2-cyanophenylboronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Chloro-2-cyanophenylboronic acid is the SM coupling reaction . The compound contributes to the formation of carbon–carbon bonds, which are crucial in many biological processes and pharmaceutical applications .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The result of the action of 5-Chloro-2-cyanophenylboronic acid is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of 5-Chloro-2-cyanophenylboronic acid can be influenced by environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the efficacy of the compound . Additionally, the compound is generally environmentally benign, which means it has minimal impact on the environment . It should be noted that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

properties

IUPAC Name

(5-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIINQQPEHZQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674578
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-cyanophenylboronic acid

CAS RN

1072946-52-1
Record name B-(5-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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